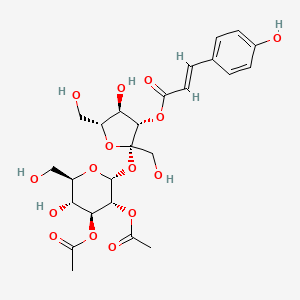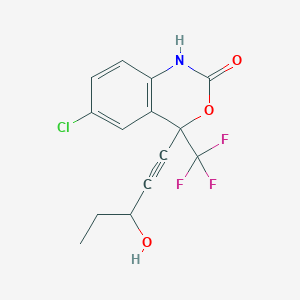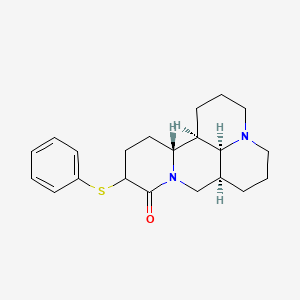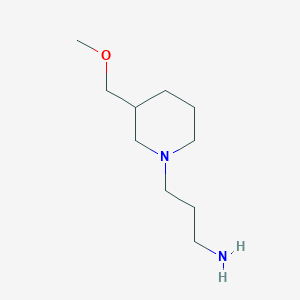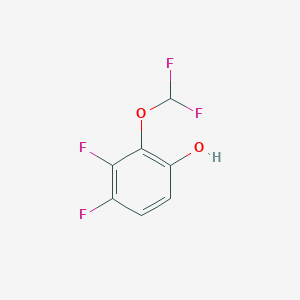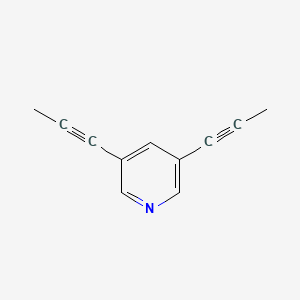![molecular formula C25H32N2O4 B13433405 O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)](/img/structure/B13433405.png)
O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Desethylrepaglinide (2-Hydroxy-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid) is a derivative of repaglinide, a well-known antidiabetic drug used to manage blood sugar levels in patients with type 2 diabetes mellitus. This compound is part of the meglitinide class of medications, which function by stimulating insulin release from the pancreatic β-cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Desethylrepaglinide involves multiple steps, starting from the parent compound, repaglinide. The primary synthetic route includes the following steps:
Esterification: The initial step involves the esterification of 3-hydroxyphenylacetic acid.
Formylation: This is followed by formylation to introduce the formyl group.
Oxidation: The formylated compound undergoes oxidation to form the corresponding aldehyde.
Etherification: The aldehyde is then subjected to etherification.
Selective Hydrolysis: Finally, selective hydrolysis yields O-Desethylrepaglinide.
Industrial Production Methods
Industrial production of O-Desethylrepaglinide typically involves optimizing the reaction conditions such as temperature, solvent, and substrate ratios to maximize yield and purity. The process is designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents .
化学反応の分析
Types of Reactions
O-Desethylrepaglinide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: It can undergo substitution reactions, particularly at the aromatic ring and the piperidinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
O-Desethylrepaglinide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the degradation products of repaglinide.
Biology: In biological research, it helps in understanding the metabolic pathways and the pharmacokinetics of repaglinide.
Medicine: It is studied for its potential therapeutic effects and safety profile in managing type 2 diabetes.
作用機序
The mechanism of action of O-Desethylrepaglinide involves the stimulation of insulin release from the pancreatic β-cells. This is achieved by binding to the ATP-sensitive potassium channels on the β-cell membrane, leading to depolarization and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules .
類似化合物との比較
Similar Compounds
Repaglinide: The parent compound, which has a similar mechanism of action but different pharmacokinetic properties.
Nateglinide: Another meglitinide with a faster onset and shorter duration of action compared to repaglinide.
Mitiglinide: Similar to nateglinide, it has a rapid onset and is used for postprandial glucose control.
Uniqueness
O-Desethylrepaglinide is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other meglitinides. These differences can influence its efficacy, safety, and suitability for different patient populations .
特性
分子式 |
C25H32N2O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
2-hydroxy-4-[2-[[(1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C25H32N2O4/c1-17(2)14-21(19-8-4-5-9-22(19)27-12-6-3-7-13-27)26-24(29)16-18-10-11-20(25(30)31)23(28)15-18/h4-5,8-11,15,17,21,28H,3,6-7,12-14,16H2,1-2H3,(H,26,29)(H,30,31)/t21-/m0/s1 |
InChIキー |
FTKOIWGNBGHHGC-NRFANRHFSA-N |
異性体SMILES |
CC(C)C[C@@H](C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O |
正規SMILES |
CC(C)CC(C1=CC=CC=C1N2CCCCC2)NC(=O)CC3=CC(=C(C=C3)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


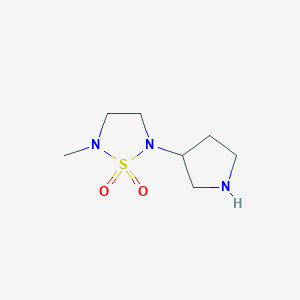
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)


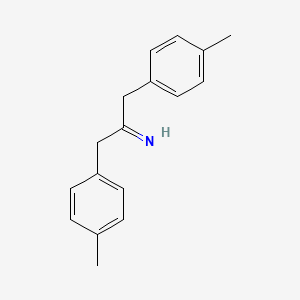
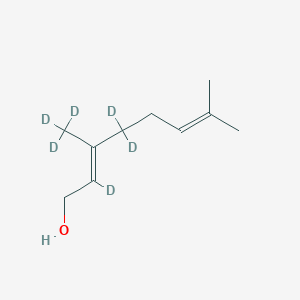
![2-[2-[(5-carboxypentyl)amino]-2-oxoethyl]-2-hydroxybutanedioic Acid](/img/structure/B13433388.png)
